molecular formula C18H19F2NO2 B6060175 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine

Cat. No. B6060175
M. Wt: 319.3 g/mol
InChI Key: PTQNTFZNGIVREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine, commonly known as DF-MPPO, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various areas of research. DF-MPPO is a selective and potent inhibitor of the NADPH oxidase enzyme, which plays a crucial role in the production of reactive oxygen species (ROS) in cells.

Mechanism of Action

DF-MPPO is a selective and potent inhibitor of the NADPH oxidase enzyme, which is responsible for the production of 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine in cells. By inhibiting this enzyme, DF-MPPO reduces the levels of 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine in cells, which in turn reduces oxidative stress and inflammation. This mechanism of action makes DF-MPPO a promising therapeutic agent for various diseases where oxidative stress and inflammation play a role.
Biochemical and Physiological Effects:
DF-MPPO has been shown to have several biochemical and physiological effects in various studies. These include reducing oxidative stress and inflammation, protecting against neurodegenerative diseases, reducing atherosclerosis, and inhibiting cancer cell growth and proliferation. DF-MPPO has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

DF-MPPO has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NADPH oxidase enzyme. However, one of the limitations of using DF-MPPO in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

DF-MPPO has shown promising results in various areas of research, and there are several future directions for its use. One potential area of research is in the development of new therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's. DF-MPPO's ability to protect against oxidative stress-induced damage in the brain makes it a promising candidate for further research in this area. Another potential area of research is in the development of new therapeutics for cardiovascular diseases, where DF-MPPO's ability to reduce oxidative stress and inflammation could be beneficial. Finally, DF-MPPO's ability to inhibit cancer cell growth and proliferation makes it a potential candidate for the development of new cancer therapies.

Synthesis Methods

DF-MPPO is synthesized by the reaction between 3-furoylpiperidine and 3,4-difluoro-alpha-bromoacetophenone in the presence of a palladium catalyst. The reaction yields DF-MPPO as a white solid with a purity of over 98%.

Scientific Research Applications

DF-MPPO has been extensively studied for its potential applications in various areas of research, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, DF-MPPO has been shown to protect against oxidative stress-induced damage in the brain, which is a hallmark of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, DF-MPPO has been shown to reduce oxidative stress and inflammation, which are key contributors to the development of atherosclerosis. In cancer research, DF-MPPO has been shown to inhibit the growth and proliferation of cancer cells by reducing 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine levels.

properties

IUPAC Name

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2/c19-16-6-5-13(10-17(16)20)3-4-14-2-1-8-21(11-14)18(22)15-7-9-23-12-15/h5-7,9-10,12,14H,1-4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQNTFZNGIVREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3,4-Difluorophenyl)ethyl]-1-(3-furoyl)piperidine

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